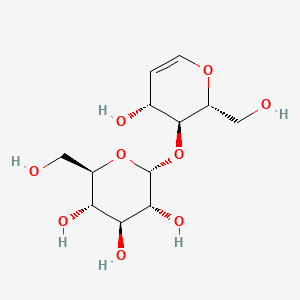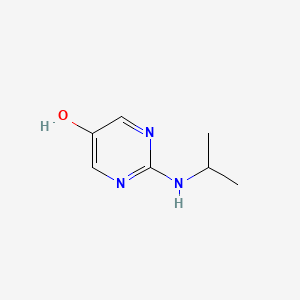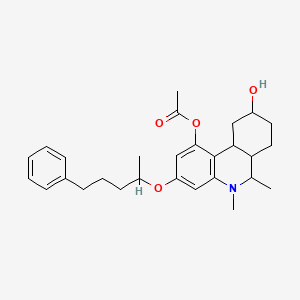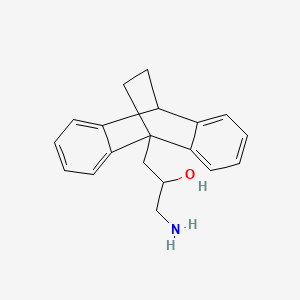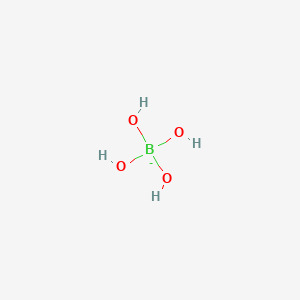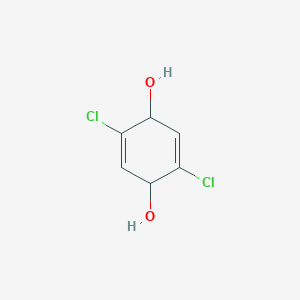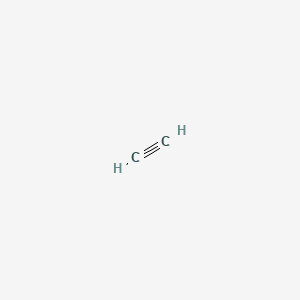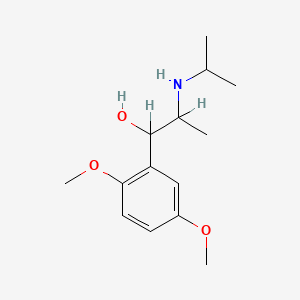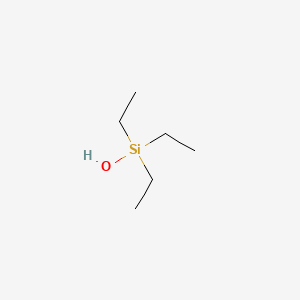
三乙基硅醇
描述
Triethylsilanol is an organosilicon compound with the molecular formula C6H16OSi . It has an average mass of 132.276 Da and a monoisotopic mass of 132.097046 Da .
Synthesis Analysis
Triethylsilanol is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It can act as a hydride donor to electron-deficient centers due to the polar nature of the Si-H bond .
Molecular Structure Analysis
The molecular structure of Triethylsilanol consists of a silicon atom bonded to three ethyl groups and one hydroxyl group . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Triethylsilanol is involved in various chemical reactions. For instance, it can effectively reduce primary alcohols and ethers to the corresponding hydrocarbons . It’s also used in the reductive amination of aldehydes and ketones .
Physical And Chemical Properties Analysis
Triethylsilanol is a liquid at room temperature . It has a boiling point of 158 °C and a density of 0.864 g/mL at 25 °C . The refractive index n20/D is 1.433 .
科学研究应用
Silylation Reactions
Triethylsilanol is commonly employed in silylation reactions. During the multi-step chemical synthesis of complex molecules, silyl ethers serve as protective groups for hydroxyl groups. These reactions involve the replacement of a hydrogen atom in an alcohol or phenol with a silyl group (such as triethylsilyl) to enhance stability and reactivity. Researchers use this technique to protect functional groups during synthetic processes .
Catalysis and Lewis Acid Behavior
Triethylsilanol exhibits Lewis acid behavior due to the electron-deficient silicon atom. Researchers explore its catalytic properties in various reactions, including Lewis acid-catalyzed transformations. For instance, it can promote the formation of carbon-carbon bonds, cyclizations, and rearrangements. Its unique reactivity makes it a valuable tool in synthetic chemistry.
安全和危害
属性
IUPAC Name |
triethyl(hydroxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSIBFANXCZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060498 | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylsilanol | |
CAS RN |
597-52-4 | |
| Record name | Triethylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylsilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triethylsilanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4HY4NF4Z6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Triethylsilanol readily reacts with silanol groups (Si-OH) present on surfaces like glass or silica. [, , , ] This reaction forms strong covalent siloxane bonds (Si-O-Si) with the surface, liberating methanol as a byproduct. [, ] This interaction leads to the "silanization" of the surface, modifying its hydrophobicity, reactivity, and adhesion properties. [, , , ]
A: * Molecular Formula: (C2H5)3SiOH* Molecular Weight: 148.33 g/mol* Spectroscopic Data: The key spectroscopic features of triethylsilanol are the characteristic O-H and Si-O stretching vibrations observed in infrared (IR) spectroscopy. [, , ] The O-H stretching appears as a broad band around 3200-3600 cm-1, influenced by hydrogen bonding. [] The Si-O stretching is observed around 1000-1100 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure, with distinct signals for the ethyl groups and the silanol proton. [, ]
A: Triethylsilanol exhibits good compatibility with non-polar solvents like benzene, toluene, and octane. [, ] It reacts readily with water, alcohols, and amines, so these should be avoided. [, , ] Triethylsilanol demonstrates stability under ambient conditions but can undergo self-condensation at elevated temperatures or in the presence of catalysts, forming hexaethyldisiloxane. [, , ]
A: Density Functional Theory (DFT) calculations have been employed to study the molecular structure and vibrational spectra of triethylsilanol, providing insights into its conformational preferences and hydrogen bonding behavior. [] Computational methods are also valuable for investigating reaction mechanisms and predicting properties of related silanes and silanols.
A: Modifying the alkyl groups in triethylsilanol influences its physical properties and reactivity. For instance, increasing the alkyl chain length generally decreases the tendency for self-condensation. [] Replacing ethyl groups with bulkier substituents can impact the accessibility of the silanol group, affecting its reactivity towards other molecules. [] Additionally, introducing functional groups like amines can significantly alter the molecule's interactions with surfaces, as demonstrated by the distinct behavior of (γ-Aminopropyl)triethoxysilane (APTES) compared to triethylsilanol. []
A: Triethylsilanol is generally stable under ambient conditions but should be stored under anhydrous conditions to prevent hydrolysis and self-condensation. [] Formulating it in non-polar, aprotic solvents like toluene or hexane can enhance its stability. []
A: Other silane coupling agents with different functionalities, like (3-Aminopropyl)triethoxysilane (APTES) or Chlorotrimethylsilane, can be considered as alternatives depending on the specific application. [, ] The choice depends on the desired surface properties, reactivity, and compatibility with the intended system.
A:
Gas Liquid Chromatography (GLC): This technique is valuable for analyzing the products and monitoring the kinetics of reactions involving triethylsilanol, such as its condensation with trimethylmethoxysilane. [, ] * Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying triethylsilanol and studying its hydrogen bonding interactions. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy:* NMR provides detailed structural information about triethylsilanol and its reaction products. [, ]
A: Research on triethylsilanol and related silanes has evolved significantly over the past decades, driven by their applications in surface modification, adhesion promotion, and as precursors for advanced materials. [] Early studies focused on their synthesis, physical properties, and reactivity. [, ] Subsequent research explored their use as coupling agents for polymers and fillers, leading to advancements in composite materials. [, ] More recently, there has been growing interest in utilizing silanes and silanols in areas like catalysis, sensing, and nanotechnology. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

